2-Phenylethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Phenylethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3,4,5-trimethoxyphenyl group at position 4, a methyl group at position 2, and a 2-phenylethyl ester at position 2. Its molecular architecture combines a partially hydrogenated quinoline ring system with electron-rich aromatic substituents, which are hypothesized to enhance biological activity through improved lipophilicity and target binding .
The compound’s synthesis likely follows a Hantzsch-type multicomponent reaction, a well-established method for generating 1,4-dihydropyridine and hexahydroquinoline derivatives . Crystallographic studies of analogous compounds (e.g., ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-hexahydroquinoline-3-carboxylate) reveal a boat conformation in the hydrogenated pyridine ring and intermolecular hydrogen bonding involving the carbonyl oxygen . The 3,4,5-trimethoxyphenyl group is notable for its role in modulating electronic and steric properties, which may influence pharmacological behavior .
Properties
IUPAC Name |
2-phenylethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-17-24(28(31)35-14-13-18-9-6-5-7-10-18)25(26-20(29-17)11-8-12-21(26)30)19-15-22(32-2)27(34-4)23(16-19)33-3/h5-7,9-10,15-16,25,29H,8,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLLNJDTEJNYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Phenylethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Ester Group Modifications :
- The 2-phenylethyl ester in the target compound may improve membrane permeability compared to smaller esters (e.g., methyl or ethyl) due to increased hydrophobicity .
- Ethyl and methyl esters are common in analogs with demonstrated anti-inflammatory and calcium-modulatory activities .
Hydroxyl groups (e.g., in ’s compound) may introduce hydrogen-bonding interactions but reduce metabolic stability .
Ring Conformation: X-ray studies (e.g., ) consistently show a boat conformation in the hexahydroquinoline core, with puckering parameters influenced by substituents. For example, the 3,4,5-trimethoxyphenyl group induces slight distortion in the adjacent ring system .
Pharmacological and Crystallographic Comparisons
Anti-inflammatory Activity :
The 2-chlorophenyl analog () exhibits anti-inflammatory effects at lower doses (IC₅₀ ~10 μM) than marketed drugs, likely due to halogen-induced electrophilicity enhancing target engagement. The target compound’s 3,4,5-trimethoxyphenyl group may offer similar potency but with improved selectivity .Crystallographic Stability : Compounds with bulkier esters (e.g., pentyl in ) exhibit disordered crystallographic packing, whereas the target compound’s 2-phenylethyl group may promote ordered lattice formation via π-π stacking (inferred from ) .
Biological Activity
The compound 2-Phenylethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound features a hexahydroquinoline core substituted with a phenylethyl group and a trimethoxyphenyl moiety. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-Phenylethyl derivatives exhibit significant antimicrobial properties. For instance:
- Bacteriostatic Effects : Research shows that 2-phenylethanol derivatives can severely impact bacterial membranes, leading to bacteriostatic activity. This is attributed to their ability to alter lipid acyl-chain order in membranes .
- Fungal Inhibition : The compound's structure suggests potential antifungal activity, as phenolic compounds often inhibit fungal growth by disrupting cellular membranes .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer potential:
- Cell Viability Reduction : Studies on related chalcone compounds indicate that they can induce cytotoxicity in cancer cell lines by activating apoptotic pathways and inhibiting critical signaling pathways such as NF-κB .
- Mechanisms of Action : The activation of caspases and mitogen-activated protein kinases (MAPKs) like ERK1/2 and JNK has been documented in studies involving similar compounds. These pathways are crucial for regulating cell survival and apoptosis in cancer cells .
Case Studies
- Chalcone Analog Study : A study on a chalcone analog derived from kava showed dose-dependent inhibition of viability in A549 lung cancer cells. The analog activated caspases and inhibited NF-κB signaling, suggesting a mechanism that could be relevant for 2-Phenylethyl derivatives .
- Bactericidal Mechanism Investigation : Research on the bactericidal activity of 2-phenylethanol indicated that its conversion into more toxic derivatives enhances its antimicrobial efficacy. This suggests that similar metabolic pathways could be explored for the hexahydroquinoline derivative .
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Mechanism of Action |
|---|---|---|
| Antimicrobial | Bacteriostatic | Disruption of bacterial membrane integrity |
| Antifungal | Membrane disruption leading to cell death | |
| Anticancer | Cytotoxicity in cancer cells | Activation of apoptosis via caspase pathways |
| Inhibition of NF-κB | Modulation of MAPK signaling pathways |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Phenylethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : Reacting 3,4,5-trimethoxybenzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) in the presence of ammonium acetate to form a Hantzsch-type intermediate.
Cyclization : Using acid catalysts (e.g., HCl or acetic acid) under reflux to form the hexahydroquinoline core.
Esterification : Introducing the phenylethyl group via nucleophilic substitution or coupling reactions.
Key factors affecting yield include solvent choice (e.g., ethanol or toluene), temperature control (80–120°C), and catalyst selection .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves bond lengths, angles, and stereochemistry (e.g., cyclohexanone ring puckering and substituent orientation) .
- NMR Spectroscopy : H and C NMR confirm regiochemistry, particularly the positions of methyl, phenyl, and methoxy groups.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- FT-IR : Identifies carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) functional groups .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer : Initial pharmacological evaluation often uses:
- In vitro assays :
- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) via ELISA .
- Antioxidant potential : DPPH radical scavenging or lipid peroxidation assays.
- Dose-response studies : Testing concentrations from 1–100 μM to establish IC values. Activity is benchmarked against standard drugs (e.g., ibuprofen for anti-inflammatory effects) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during the cyclization step?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
- Catalyst screening : Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., p-TsOH) enhance reaction rates.
- Temperature gradients : Stepwise heating (60°C → 100°C) minimizes side reactions.
- In-line monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time dynamically .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
Batch reproducibility : Ensure compound purity (>95% via HPLC) and consistent stereochemistry (confirmed by XRD).
Cell line variability : Cross-validate results in multiple models (e.g., primary cells vs. immortalized lines).
Mechanistic studies : Use siRNA knockdown or CRISPR to identify off-target effects (e.g., unintended kinase inhibition).
Meta-analysis : Compare data across structurally analogous compounds (e.g., dichlorophenyl vs. trimethoxyphenyl derivatives) to isolate substituent-specific effects .
Q. How is crystallographic data analyzed to predict molecular interactions with biological targets?
- Methodological Answer :
- Docking simulations : Use software (e.g., AutoDock Vina) to model interactions with receptors (e.g., tubulin or kinases). The trimethoxyphenyl group’s planarity and methoxy oxygen positions are critical for hydrogen bonding .
- Electrostatic potential maps : Highlight regions of electron density (e.g., carbonyl groups) prone to nucleophilic attack or binding.
- Comparative analysis : Overlay crystal structures of analogs (e.g., ethyl vs. pentyl esters) to assess steric effects on binding pockets .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays : Measure values via Lineweaver-Burk plots for competitive/non-competitive inhibition.
- Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., acetylcholinesterase) to assess binding affinity.
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during ligand-enzyme interaction.
- Mutagenesis studies : Identify critical amino acids (e.g., Ser203 in tubulin) responsible for binding using site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
